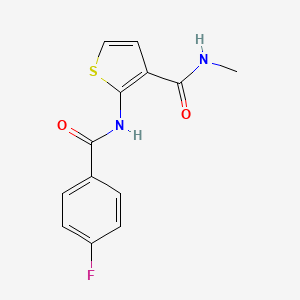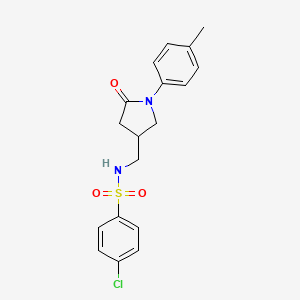![molecular formula C10H13FN2 B2897958 [1-(5-Fluoropyridin-2-yl)cyclobutyl]methanamine CAS No. 1857841-31-6](/img/structure/B2897958.png)
[1-(5-Fluoropyridin-2-yl)cyclobutyl]methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“[1-(5-Fluoropyridin-2-yl)cyclobutyl]methanamine” is a chemical compound with the CAS Number: 1857841-31-6 . It has a molecular weight of 180.23 . The compound is in liquid form and is stored at a temperature of 4 degrees .
Molecular Structure Analysis
The IUPAC name of this compound is (1-(5-fluoropyridin-2-yl)cyclobutyl)methanamine . The InChI code of the compound is 1S/C10H13FN2/c11-8-2-3-9(13-6-8)10(7-12)4-1-5-10/h2-3,6H,1,4-5,7,12H2 .Physical And Chemical Properties Analysis
The compound “[1-(5-Fluoropyridin-2-yl)cyclobutyl]methanamine” is a liquid . It has a molecular weight of 180.23 . The storage temperature for this compound is 4 degrees .Wissenschaftliche Forschungsanwendungen
Novel Aryloxyethyl Derivatives and ERK1/2 Phosphorylation
Research has led to the design of novel 1-(1-benzoylpiperidin-4-yl)methanamine derivatives as "biased agonists" targeting serotonin 5-HT1A receptors. These compounds, including ERK1/2 phosphorylation-preferring aryloxyethyl derivatives, have demonstrated significant affinity towards 5-HT1A receptors and have shown over 1000-fold selectivity against other receptors like noradrenergic α1, dopamine D2, and serotonin 5-HT2A. The lead structure in this series displayed promising drug-like properties, including high selectivity, solubility, metabolic stability, and did not inhibit key enzymes like CYP3A4 and CYP2D6. Preliminary in vivo studies confirmed its potential as an antidepressant drug candidate, suggesting a new avenue for treating CNS disorders involving serotonin neurotransmission (Sniecikowska et al., 2019).
Biased Agonism in 5-HT1A Receptor Drug Discovery
The concept of "biased agonism" at the serotonin 5-HT1A receptor has gained attention in drug discovery, aiming to develop compounds with selective efficacy and minimized side effects. This approach focuses on compounds that preferentially activate specific signaling pathways associated with therapeutic effects. The discovery of 5-HT1A receptor-biased agonists, such as aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine, represents a promising direction for creating more effective treatments for CNS disorders by targeting the serotonergic system with greater specificity and fewer side effects (Sniecikowska et al., 2020).
Advanced Drug Discovery Through Functional Selectivity
The pursuit of selective 5-HT1A receptor agonists has evolved towards identifying compounds with functional selectivity or biased agonism. This shift in strategy aims to discover drugs that can selectively activate beneficial signaling pathways while avoiding those leading to adverse effects. The development of biased agonists, such as NLX-101, has shown potential in preclinical models for their antidepressant-like and procognitive properties, highlighting the importance of targeted molecular mechanisms in advancing CNS drug discovery (Sniecikowska et al., 2019).
Safety And Hazards
Eigenschaften
IUPAC Name |
[1-(5-fluoropyridin-2-yl)cyclobutyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2/c11-8-2-3-9(13-6-8)10(7-12)4-1-5-10/h2-3,6H,1,4-5,7,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLSPOISONJTMGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CN)C2=NC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(5-Fluoropyridin-2-yl)cyclobutyl]methanamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-(3-methyl-1,2,4-oxadiazol-5-yl)propanamide](/img/structure/B2897878.png)
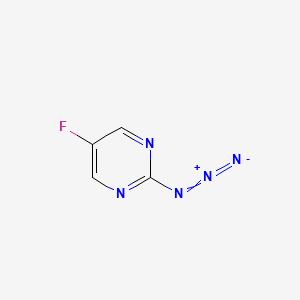
![N-[1,2,4]triazolo[1,5-a]pyridin-8-ylpentanamide](/img/structure/B2897880.png)
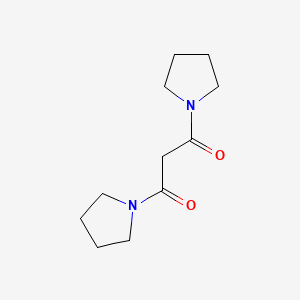
![5-Bromo-2-[(4,4-difluorocyclohexyl)oxy]pyrimidine](/img/structure/B2897884.png)
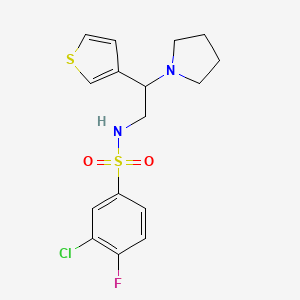
![9-tert-Butyl 3-methyl 2-oxo-9-azabicyclo[3.3.1]nonane-3,9-dicarboxylate](/img/structure/B2897887.png)

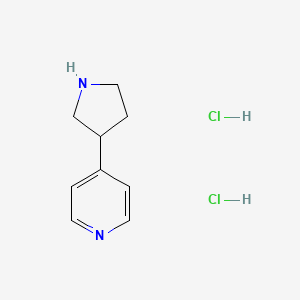
![4-{1-[3-(3,5-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2897892.png)
![N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-5-methylthiophene-2-sulfonamide](/img/structure/B2897893.png)
![(E)-N-([2,3'-bipyridin]-3-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2897894.png)
